Famotidine Related Compound A Hydrochloride

Description

Contextual Role as a Pharmaceutical Impurity

In the landscape of pharmaceutical manufacturing, the purity of an active pharmaceutical ingredient (API) is paramount. Impurities are substances that exist alongside the API and must be identified, quantified, and controlled to ensure the safety and efficacy of the final drug product. Famotidine (B1672045) Related Compound A Hydrochloride serves as a key example of such a substance.

Famotidine Related Compound A Hydrochloride is recognized as a process-related impurity of famotidine. scbt.com Process impurities are substances that are formed during the manufacturing or synthesis of the API. Their presence is often a result of the specific chemical reactions, starting materials, and conditions used in the synthesis process. The control of such impurities is a critical aspect of Good Manufacturing Practices (GMP) in the pharmaceutical industry.

This compound is intrinsically linked to the famotidine API. veeprho.com It is utilized as a characterized reference standard for analytical purposes. veeprho.com Its availability allows pharmaceutical manufacturers to develop and validate analytical methods designed to detect and quantify this specific impurity in batches of famotidine. axios-research.com By using this compound as a reference marker, analysts can ensure the purity of the API and its formulated products meet the stringent requirements set by regulatory bodies. veeprho.comaxios-research.com

Chemical Nomenclature and Identity

Precise identification of chemical compounds is fundamental in pharmaceutical science. This is achieved through standardized naming conventions and unique identifiers.

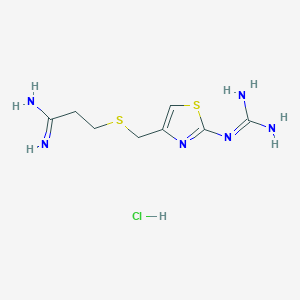

The standardized International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 3-[[2-(diaminomethylideneamino)-1,3-thiazol-4-yl]methylsulfanyl]propanimidamide;hydrochloride. pharmaffiliates.com

In different pharmacopoeias and commercial contexts, this compound is known by several synonyms. veeprho.com These alternative names are crucial for researchers and analysts to recognize the compound across various documentation and supplier catalogs.

| Synonym |

| Famotidine EP Impurity A |

| Famotidine Amidine |

| Famotidine Related Compound A |

Data sourced from multiple references. veeprho.comchemicea.comanantlabs.com

The Chemical Abstracts Service (CAS) assigns a unique numerical identifier to every chemical substance. The CAS Registry Number for this compound is 76833-47-1 . scbt.comaxios-research.comsimsonpharma.com This number provides an unambiguous way to identify the compound in literature and databases.

Molecular Formula and Molecular Weight

The chemical identity of this compound is defined by its specific molecular formula and molecular weight. These fundamental properties are essential for its accurate identification and characterization in analytical testing.

The molecular formula for this compound is C8H15ClN6S2. e-biochem.compharmaffiliates.comsimsonpharma.com This formula indicates the precise number of atoms of each element within a single molecule of the compound.

The molecular weight of this compound is 294.83 g/mol . pharmaffiliates.comsimsonpharma.comscbt.com This value represents the mass of one mole of the substance and is crucial for quantitative analysis, such as calculating concentrations and impurity levels in pharmaceutical samples.

Table 1: Molecular Details of this compound

| Property | Value |

| Molecular Formula | C8H15ClN6S2 |

| Molecular Weight | 294.83 g/mol |

Research Significance within Quality Assurance and Control

The primary research significance of this compound lies in its role as a reference standard in the quality assurance and control of Famotidine. scbt.com Pharmaceutical regulatory bodies worldwide mandate strict limits on the levels of impurities in active pharmaceutical ingredients (APIs) and finished drug products.

The presence of impurities, even in minute quantities, can potentially impact the stability and safety of a medication. Therefore, highly sensitive and specific analytical methods are required to detect and quantify them. researchgate.netnih.gov this compound is used by pharmaceutical manufacturers and regulatory laboratories to:

Develop and validate analytical methods: Chromatographic techniques, such as High-Performance Liquid Chromatography (HPLC), are developed to separate Famotidine from its related compounds. researchgate.netnih.gov this compound serves as a marker to ensure the method can effectively resolve and quantify this specific impurity.

Perform routine quality control testing: Batches of Famotidine raw material and finished products are tested to ensure that the level of Impurity A does not exceed the established safety thresholds. researchgate.netudea.edu.co

Conduct stability studies: The formation of this compound can be monitored over time under various storage conditions to assess the stability of the drug product.

In essence, the availability of well-characterized this compound is indispensable for guaranteeing that each batch of Famotidine medication meets the stringent quality and purity standards required for patient safety. researchgate.net

Properties

IUPAC Name |

3-[[2-(diaminomethylideneamino)-1,3-thiazol-4-yl]methylsulfanyl]propanimidamide;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N6S2.ClH/c9-6(10)1-2-15-3-5-4-16-8(13-5)14-7(11)12;/h4H,1-3H2,(H3,9,10)(H4,11,12,13,14);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZWZLJVYMVGCRQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=C(S1)N=C(N)N)CSCCC(=N)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15ClN6S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Structural Elucidation and Advanced Spectroscopic Characterization

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of organic molecules, offering detailed information about the carbon-hydrogen framework.

Proton NMR (¹H-NMR)

Proton NMR (¹H-NMR) spectroscopy provides information on the number of different types of protons, their electronic environments, and their proximity to other protons. In the ¹H-NMR spectrum of Famotidine (B1672045) Related Compound A Hydrochloride, specific chemical shifts (δ) are observed for each proton, measured in parts per million (ppm). The integration of the peaks corresponds to the number of protons, and the splitting patterns (multiplicity) reveal adjacent protons.

Table 1: Representative ¹H-NMR Data for Famotidine Related Compound A Hydrochloride

| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |

|---|---|---|---|

| 2.75 | Triplet | 2H | -CH₂-CH₂-S- |

| 2.95 | Triplet | 2H | -S-CH₂-CH₂- |

| 3.80 | Singlet | 2H | Thiazole-CH₂-S- |

| 6.90 | Singlet | 1H | Thiazole-H |

Note: The data presented in this table is representative and intended for illustrative purposes.

Carbon-13 NMR (¹³C-NMR)

Carbon-13 NMR (¹³C-NMR) spectroscopy probes the carbon skeleton of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal in the spectrum, providing a count of the different carbon environments.

Table 2: Representative ¹³C-NMR Data for this compound

| Chemical Shift (δ) ppm | Carbon Type |

|---|---|

| 28.5 | -CH₂- |

| 30.0 | -CH₂- |

| 33.0 | Thiazole-CH₂-S- |

| 108.0 | Thiazole-CH |

| 150.0 | Thiazole-C-N |

| 158.0 | Amidine C=N |

Note: The data presented in this table is representative and intended for illustrative purposes.

Two-Dimensional NMR (2D-NMR)

Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are employed to establish connectivity between atoms.

COSY spectra reveal proton-proton couplings, helping to identify adjacent protons within a spin system.

HSQC spectra correlate directly bonded proton and carbon atoms.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight of this compound and offers structural information through the analysis of its fragmentation patterns. High-resolution mass spectrometry (HRMS) can determine the elemental composition of the molecule with high accuracy.

Upon ionization, the molecule undergoes fragmentation, and the resulting fragment ions provide a "fingerprint" that helps to piece together the structure.

Table 3: Representative Mass Spectrometry Data for this compound

| m/z Value | Interpretation |

|---|---|

| 259.08 | [M+H]⁺ (Protonated molecule of the free base) |

| 157.03 | Fragment corresponding to the guanidinothiazole moiety |

Note: The data presented in this table is representative and intended for illustrative purposes. [M+H]⁺ refers to the protonated molecular ion of the free base.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrations (stretching, bending) of the bonds within the molecule. The IR spectrum of this compound would exhibit characteristic absorption bands for its functional groups.

Table 4: Representative IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Bond Vibration | Functional Group |

|---|---|---|

| 3400 - 3100 | N-H Stretch | Amines, Amides |

| 3050 | C-H Stretch | Aromatic (Thiazole) |

| 2950 | C-H Stretch | Aliphatic |

| 1650 | C=N Stretch | Guanidine, Amidine |

Note: The data presented in this table is representative and intended for illustrative purposes.

Comprehensive Structure Elucidation Report (SER) Integration

The culmination of the analytical data from NMR, MS, and IR is the generation of a comprehensive Structure Elucidation Report (SER). This report systematically integrates all the spectroscopic evidence to provide an unambiguous confirmation of the structure of this compound. The SER would typically include:

A summary of the ¹H-NMR and ¹³C-NMR spectral data with assignments for each signal.

An analysis of 2D-NMR correlations to confirm the connectivity of the molecular structure.

The exact mass and elemental composition determined by HRMS, along with an interpretation of the key fragmentation patterns.

An annotated IR spectrum highlighting the characteristic absorption bands for the identified functional groups.

This integrated approach ensures a high degree of confidence in the assigned structure, which is essential for the quality control and regulatory compliance of the parent drug, Famotidine. The availability of a comprehensive SER for impurity reference standards is a critical component of modern pharmaceutical development and manufacturing simsonpharma.compharmaffiliates.com.

Advanced Analytical Method Development and Validation for Detection and Quantification

Chromatographic Methodologies for Impurity Profiling

Chromatographic techniques are paramount in the separation, detection, and quantification of impurities in pharmaceutical compounds. For Famotidine (B1672045) Related Compound A Hydrochloride, High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography (UPLC), and Thin-Layer Chromatography (TLC) are the most prominently utilized methods.

HPLC is a cornerstone technique for the analysis of pharmaceutical impurities due to its high resolution, sensitivity, and specificity. fda.gov Various HPLC methods, particularly Reversed-Phase HPLC (RP-HPLC), have been developed to effectively separate Famotidine Related Compound A Hydrochloride from the active pharmaceutical ingredient (API) and other related substances. scbt.com

An efficient RP-HPLC method has been developed for the quantification of famotidine and its process-related impurities, including Famotidine Related Compound A. scbt.com This separation is typically achieved on a C18 column. scbt.com The development of these methods is crucial for ensuring that the levels of impurities are within the acceptable limits stipulated by regulatory bodies. fda.govscbt.com

A simple, sensitive, and rapid reversed-phase high-performance liquid chromatographic method has also been developed for the determination of famotidine and its impurities in pharmaceutical formulations. pharmaffiliates.com Separations were performed on a Supelcosil LC18 column with an isocratic mobile phase. pharmaffiliates.com

UPLC technology offers significant advantages over traditional HPLC, including higher resolution, faster analysis times, and greater sensitivity. A validated UPLC method has been established for the simultaneous quantification of famotidine and its organic impurities, such as Impurity-A, Impurity-B, and Impurity-C. chemicalbook.com This method is noted for being specific, accurate, precise, linear, rugged, and robust, making it suitable for implementation in pharmaceutical industries for routine quality control. chemicalbook.com The retention time for Impurity-A in one such UPLC system was found to be 4.77 minutes. chemicalbook.com

The optimization of chromatographic conditions is a critical step in the development of a robust analytical method. For the analysis of Famotidine Related Compound A, various parameters are carefully adjusted to achieve the desired separation and peak characteristics.

For an RP-HPLC method, a mobile phase consisting of acetonitrile (B52724), methanol (B129727), and an ion-pairing agent is utilized with a flow rate of 1.5 ml/min, and the detector is operated at 266 nm. scbt.com In another RP-HPLC method, an isocratic mobile phase of 13:87 (v/v) acetonitrile–0.1 M dihydrogen phosphate (B84403) buffer containing 0.2% triethylamine (B128534) (pH 3.0) was used with a flow rate of 1 mL min−1 and a detection wavelength of 265 nm. pharmaffiliates.com

In a UPLC method, optimized separation was achieved using a gradient system with 0.1% Trifluoroacetic acid in a water, acetonitrile, and methanol mobile phase at a flow rate of 0.3 mL/min. chemicalbook.com The column temperature was maintained at 45°C, and the detection wavelength was set to 260 nm. chemicalbook.com

The following table summarizes the optimized conditions for a UPLC method:

| Parameter | Condition |

| Column | ACQUITY UPLC CSH C18 (100 mm × 2.1 mm, 1.7 µm) |

| Mobile Phase | Gradient system with 0.1% Trifluoroacetic acid in water, acetonitrile, and methanol |

| Flow Rate | 0.3 mL/min |

| Column Temperature | 45°C |

| Detection Wavelength | 260 nm |

| Retention Time of Impurity A | 4.77 min |

This table is based on data from a study on the simultaneous quantification of famotidine's organic impurities by UPLC. chemicalbook.com

In reversed-phase chromatography of nitrogen-containing bases like famotidine and its related compounds, issues such as peak tailing, poor separation, and lack of reproducibility can be significant challenges. scbt.com To address these problems, ion-pairing agents are added to the mobile phase. scbt.com For instance, 1-Hexane sodium sulfonate, an anionic ion-pairing agent, can be used. scbt.com The positively charged sample ion (a protonated base) can then exchange with the Na+ ion, leading to the retention of the sample ion through an ion-exchange process. scbt.com This adjustment of retention time improves resolution and peak shape. scbt.com

TLC and its more advanced version, HPTLC, serve as valuable tools for the identification and quantification of impurities in pharmaceuticals. ncats.io These methods are often used for in-process control and content uniformity testing. ncats.io

An HPTLC method has been developed for the simultaneous estimation of famotidine in combination with other drugs. ncats.io The separation was achieved on TLC aluminum plates precoated with silica (B1680970) gel 60F-254. ncats.io Densitometric analysis is then carried out at a specific wavelength to quantify the separated compounds. ncats.io While specific HPTLC methods solely for this compound are not detailed in the provided context, the principles of the technique are applicable for its detection and control. chemicalbook.comncats.io HPTLC is considered a robust, simple, rapid, and efficient tool for the quantitative analysis of compounds. ncats.io

Electrochemical Analytical Techniques

Polarography and Differential Pulse Voltammetry

Electrochemical methods such as polarography and differential pulse voltammetry (DPV) have been investigated for the analysis of famotidine and, by extension, are applicable to its related compounds. nih.govresearchgate.net These techniques offer high sensitivity and are based on the electrochemical properties of the analyte at a mercury electrode or other specialized electrodes. researchgate.netresearchgate.net

In studies involving famotidine, cyclic voltammetry has been used to understand the electrochemical behavior, often revealing irreversible oxidation processes on electrodes like the pencil graphite (B72142) electrode (PGE). researchgate.net The electrode process is typically diffusion-controlled and dependent on the pH of the supporting electrolyte. researchgate.netresearchgate.net For quantitative analysis, DPV is often employed due to its enhanced sensitivity compared to other voltammetric techniques. researchgate.net The anodic peak current of the compound varies linearly with its concentration, allowing for quantification. researchgate.net

For instance, the quantitative determination of famotidine has been successfully achieved using DPV in a phosphate buffer solution at a pH of 6.81. researchgate.net The limits of detection (LOD) and quantification (LOQ) for famotidine using this method were found to be 1.51 x 10⁻⁷ M and 5.04 x 10⁻⁷ M, respectively. researchgate.net Another study utilizing a different medium reported an LOD of 3.73x10⁻⁷ mol L⁻¹ and an LOQ of 1.24x10⁻⁶ mol L⁻¹ for famotidine. researchgate.net While these specific studies focus on the parent drug, the methodologies demonstrate the potential for developing sensitive electrochemical methods for the detection and quantification of this compound, particularly in quality control settings where trace-level analysis is crucial. The differential pulse polarography method has been noted to be more sensitive than some HPLC methods. researchgate.net

Impurity Profiling and Control Strategies in Famotidine Pharmaceutical Products

Comprehensive Impurity Identification in Bulk Drug and Finished Formulations

The identification and quantification of Famotidine (B1672045) Related Compound A Hydrochloride in both the active pharmaceutical ingredient (API) and finished dosage forms are critical components of quality control. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the predominant analytical techniques employed for this purpose.

These chromatographic methods are designed to separate Famotidine from its related substances, including Compound A. Reversed-phase HPLC methods, often utilizing a C18 column, are commonly developed and validated for specificity, linearity, precision, and accuracy. researchgate.net The mobile phase composition is optimized to achieve effective separation of all potential impurities. researchgate.net For instance, a mobile phase consisting of acetonitrile (B52724), methanol (B129727), and an ion-pairing agent like 1-Hexane sodium sulfonate can be used to separate famotidine from its process impurities. Detection is typically carried out using a photodiode array (PDA) detector at a specific wavelength, such as 265 nm or 266 nm. researchgate.net

The identity of the impurity peak corresponding to Compound A in a chromatogram is confirmed by comparing its retention time with that of a qualified reference standard. researchgate.net UPLC methods offer advantages of faster analysis times and improved resolution for separating and quantifying impurities.

| Technique | Column | Mobile Phase Example | Flow Rate | Detection Wavelength | Reference |

|---|---|---|---|---|---|

| RP-HPLC | C18 (250 mm x 4.6 mm) | Acetonitrile, Methanol, 1-Hexane sodium sulfonate | 1.5 ml/min | 266 nm | |

| RP-HPLC | Supelcosil LC18 | 13:87 (v/v) Acetonitrile–0.1 M dihydrogen phosphate (B84403) buffer with 0.2% triethylamine (B128534) (pH 3.0) | 1 ml/min | 265 nm | researchgate.net |

| UPLC | ACQUITY UPLC CSH C18 (100 mm × 2.1 mm, 1.7 μm) | Gradient system with 0.1% Trifluoroacetic acid in water, acetonitrile, and Methanol | 0.3 ml/min | 260 nm |

Development of Impurity Control Strategies

Effective control of Famotidine Related Compound A Hydrochloride levels begins with a thorough understanding of the famotidine synthesis process. Impurities can arise from starting materials, intermediates, or degradation during manufacturing and storage. tandfonline.comnih.gov Control strategies are therefore multifaceted, focusing on the quality of raw materials and the optimization of reaction conditions to minimize the formation of Compound A.

The synthesis of famotidine involves intermediates such as halogenated N-sulfamyl propionamidine acid addition salts. google.com The formation of related impurities can be influenced by factors like reaction time, temperature, and the purity of reagents. By carefully controlling these parameters and implementing in-process controls, the generation of Compound A can be significantly reduced. A comprehensive approach involves not only examining the final product but also the key starting materials (KSM) and intermediates used in the drug synthesis. tandfonline.comnih.gov Purging impurities at intermediate stages is a key strategy to prevent their carry-over into the final API.

Assessment of Potential Genotoxic Impurities

While Famotidine Related Compound A is a known process impurity, any new or uncharacterized impurity requires assessment for potential genotoxicity. The ICH M7 guideline provides a framework for identifying, categorizing, and controlling DNA reactive (mutagenic) impurities to limit potential carcinogenic risk. lhasalimited.org This assessment often involves a combination of computational and experimental methods. Although specific genotoxicity studies on this compound are not detailed in the reviewed literature, the following methodologies are standard practice for such evaluations.

In Silico Prediction Tools (e.g., Derek, Sarah)

Computational toxicology, or in silico assessment, is the first step in evaluating the genotoxic potential of an impurity. tandfonline.comnih.gov The ICH M7 guideline recommends the use of two complementary (Q)SAR (Quantitative Structure-Activity Relationship) methodologies: one expert rule-based and one statistical-based. lhasalimited.org

Derek Nexus is an expert rule-based system that contains knowledge derived from published and proprietary data sources to predict toxicity. lhasalimited.org It identifies structural alerts within a molecule that are associated with mutagenicity. tandfonline.comnih.gov

Sarah Nexus is a statistical-based model that predicts mutagenicity based on a training set of known mutagens and non-mutagens. lhasalimited.org

A combined analysis using both Derek and Sarah provides a comprehensive prediction of the mutagenic potential of an impurity according to ICH M7 guidelines. tandfonline.comlhasalimited.org

Molecular Docking Simulations for DNA Interaction

If in silico tools suggest a potential for genotoxicity, molecular docking simulations can be employed to investigate the interaction between the impurity and DNA. tandfonline.comnih.gov This computational technique models the binding of a small molecule (the impurity) to a macromolecular target (a DNA duplex). The simulation predicts the preferred binding mode, orientation, and affinity of the impurity within the DNA structure, such as the minor or major groove. tandfonline.comnih.gov These findings can provide mechanistic insights into how an impurity might interact with genetic material. nih.gov

Molecular Dynamics Simulations for Binding Characterization

Following molecular docking, molecular dynamics (MD) simulations can further characterize the stability and dynamics of the impurity-DNA complex. tandfonline.comnih.gov MD simulations model the movement of atoms and molecules over time, providing a more detailed view of the binding interactions. nih.gov These simulations can confirm the stability of the binding predicted by docking and reveal specific interactions, such as hydrogen bonds, with particular regions of the DNA, like guanine-rich sequences. tandfonline.comnih.gov The combination of in silico prediction, docking, and MD simulations provides a robust assessment of an impurity's genotoxic character. tandfonline.comnih.gov

Regulatory Perspectives on Impurity Limits and Control

Regulatory agencies worldwide have established strict guidelines for the control of impurities in pharmaceutical products to ensure patient safety. The International Council for Harmonisation (ICH) provides guidance on qualification and control of impurities in new drug substances (ICH Q3A) and new drug products (ICH Q3B).

For most impurities, the qualification threshold—the level above which an impurity needs to be toxicologically assessed—is determined by the maximum daily dose of the drug. For a drug like famotidine, with a maximum daily dose between 10 mg and 100 mg, the qualification threshold for a degradation product is 0.5% or 200 µg Total Daily Intake (TDI), whichever is lower. google.com Any impurity present above this level must be identified and its safety justified.

For impurities that are potentially genotoxic, the standards are much more stringent. The ICH M7 guideline recommends a Threshold of Toxicological Concern (TTC) of 1.5 µ g/day intake for a lifetime of treatment. This necessitates the development of highly sensitive analytical methods capable of detecting and quantifying these impurities at trace levels to ensure they are controlled well below this limit. tandfonline.comnih.gov The control of any impurity, including this compound, must be justified and documented as part of the regulatory filing to ensure the final drug product is safe for its intended use.

Kinetic and Mechanistic Studies of Famotidine Degradation and Impurity Generation

Investigation of Degradation Kinetics under Stress Conditions

Stress testing is employed to determine the intrinsic stability of a drug substance by subjecting it to conditions more severe than accelerated storage. These studies provide insights into the reaction kinetics, allowing for the prediction of degradation rates.

The rate of famotidine (B1672045) hydrolysis is highly dependent on the pH of the solution. nih.gov Kinetic studies across a pH range of 1.71 to 10.0 have shown that the degradation follows first-order kinetics. veeprho.com The pH-rate profile indicates that famotidine undergoes specific acid-catalyzed hydrolysis in acidic regions and general base-catalyzed hydrolysis in alkaline regions. veeprho.com

Under acidic conditions (pH ~1.2), famotidine is particularly unstable. allmpus.com Studies have shown a significant decrease in concentration, with levels dropping to 33% within one hour and showing approximately 88% degradation within three hours. allmpus.com In contrast, the drug exhibits high stability in acidic solutions with almost negligible direct photolysis rates. nih.govresearchgate.net

In neutral and basic aqueous conditions, famotidine remains relatively stable, with 80-90% of its original concentration persisting for up to 20 days. allmpus.com However, at higher pH levels (pH 8–9), the rate of decomposition increases significantly, suggesting that hydrolysis plays a key role in its degradation in aqueous solutions. nih.gov The half-life (t½) of famotidine in a solution at 25°C and pH 6.9 has been determined to be 43 days.

The degradation in acidic and alkaline media results in different impurity profiles, with studies identifying four degradation products in acidic media and five in alkaline media. veeprho.com In strongly basic solutions, such as 2 M NaOH, famotidine degrades into products including [3-[[[2-[(diaminomethylene)amino]-4-thiazolyl]methyl]thio]propionyl]sulfamide and [3-[[2-[(diaminomethylene)amino]-4-thiazolyl]methyl]thio]propionamide. scbt.com These can further decompose to [3-[[2-[(diaminomethylene)amino]-4-thiazolyl]methyl]thio]propionic acid. scbt.com

Table 1: Effect of pH on Famotidine Degradation

| Condition | pH Range | Observed Degradation/Kinetics | Key Findings |

|---|---|---|---|

| Acidic Hydrolysis | ~1.2 | ~88% degradation in 3 hours | Susceptible to rapid degradation. allmpus.com |

| Acidic Hydrolysis | 1.71 - 4.0 | Specific acid-catalyzed hydrolysis | Follows first-order kinetics. veeprho.com |

| Neutral/Aqueous | ~7.0 | Relatively stable; 80-90% remains after 20 days | Slow hydrolysis. allmpus.com |

| Basic Hydrolysis | 8.0 - 10.0 | General base-catalyzed hydrolysis | Degradation rate increases with pH. nih.govveeprho.com |

Famotidine exhibits high resistance to direct photolysis, especially in acidic solutions where the reaction rate is almost negligible. nih.govresearchgate.net Its stability under UV radiation is, however, highly dependent on the pH of the solution. nih.gov The rate of direct photolysis increases significantly with a rise in pH. nih.gov

In solutions with a pH above 7, famotidine's concentration changes more seriously upon irradiation. nih.gov The reaction rate for irradiated famotidine solutions at pH 8–9 was found to be 3.7 × 10⁻³ min⁻¹, with a half-life (DT50) of about 3 hours and 7 minutes. nih.govresearchgate.net The presence of photosensitizers can significantly accelerate degradation. For instance, the degradation rate of famotidine in the presence of riboflavin (B1680620) was approximately 11-fold higher than that of famotidine alone upon irradiation. synthinkchemicals.com This accelerated degradation is believed to be mediated by reactive oxygen species (ROS). synthinkchemicals.com Furthermore, the presence of titanium dioxide (TiO2), a common pharmaceutical excipient, can act as a photocatalyst, causing discoloration of famotidine, a process that is also dependent on relative humidity. sigmaaldrich.com

Famotidine is sensitive to oxidative degradation. google.comanantlabs.com Under oxidative stress induced by hydrogen peroxide (H₂O₂), famotidine undergoes rapid and complete degradation within hours at room temperature. google.com This degradation follows a sequential pathway, initially forming impurities designated as IMP-2 and IMP-3, with IMP-2 eventually converting entirely into IMP-3. google.com Famotidine sulfoxide (B87167) is a known primary oxidative degradation product. google.comsimsonpharma.com

The presence of H₂O₂ also enhances the rate of photolysis. nih.govresearchgate.net The observed reaction rates in H₂O₂-assisted photolysis were 5.1 × 10⁻³ min⁻¹ in acidic solutions and 3.7 × 10⁻³ min⁻¹ in basic solutions. nih.govresearchgate.net

Fenton systems (H₂O₂/Fe²⁺), which generate highly reactive hydroxyl radicals, are particularly efficient in famotidine removal. nih.gov The degradation kinetics in the presence of Fenton and photo-Fenton systems fit a second-order model. nih.gov The rate of this reaction is dependent on the concentrations of both Fe²⁺ and H₂O₂. nih.gov The addition of UV light to the classical Fenton system (photo-Fenton) was observed to enhance the reaction rate by two to six times. nih.govresearchgate.net

Table 2: Kinetic Data for Famotidine Degradation Under Oxidative and Photolytic Stress

| Stress Condition | pH | Kinetic Model | Rate Constant (k) | Half-Life (DT50) |

|---|---|---|---|---|

| Direct Photolysis | Acidic | Pseudo-first-order | 5.0 × 10⁻⁵ min⁻¹ | 231 hours |

| Direct Photolysis | 8-9 | Pseudo-first-order | 3.7 × 10⁻³ min⁻¹ | ~3.1 hours |

| UV/H₂O₂ | Acidic | Pseudo-first-order | 5.1 × 10⁻³ min⁻¹ | Not Specified |

| UV/H₂O₂ | Basic | Pseudo-first-order | 3.7 × 10⁻³ min⁻¹ | Not Specified |

| Fenton (H₂O₂/Fe²⁺) | Not Specified | Second-order | Dependent on [Fe²⁺] and [H₂O₂] | Not Specified |

| Photo-Fenton (UV/H₂O₂/Fe²⁺) | Not Specified | Second-order | 2-6x faster than Fenton | Not Specified |

Data sourced from Karpinska et al. (2010). nih.gov

Studies on the thermal behavior of famotidine indicate that it is less thermally stable compared to other H2-receptor antagonists like cimetidine (B194882) and nizatidine. nih.gov Thermogravimetric (TG) and differential scanning calorimetry (DSC) analyses show that famotidine undergoes decomposition during its melting phase, confirmed by an exothermic peak immediately following the melt. nih.gov Long-term stability studies under storage conditions of 40°C and 75% relative humidity also show the potential for changes, such as polymorphic transformations, which can impact stability. pharmaceresearch.com Isothermal kinetic studies of hydrolysis at elevated temperatures (55, 70, and 85 °C) have been used to construct log k-pH profiles and determine activation energies for the degradation process. veeprho.com

Elucidation of Degradation Product Structures and Reaction Pathways

The degradation of famotidine leads to a variety of products depending on the stress condition. The elucidation of these structures is critical for understanding the reaction pathways.

Under hydrolytic conditions, the N'-sulfamoylpropanimidamide side chain is a primary site of reaction.

Basic Hydrolysis : In basic media, such as 25% ammonia (B1221849) solution or 2 M NaOH, hydrolysis can lead to the formation of [3-[[2-[(diaminomethylene)amino]-4-thiazolyl]methyl]thio]propionamide (an impurity listed in the British Pharmacopoeia) and [3-[[[2-[(diaminomethylene)amino]-4-thiazolyl]methyl]thio]propionyl]sulfamide . scbt.com

Further Decomposition : These intermediates can further decompose to [3-[[2-[(diaminomethylene)amino]-4-thiazolyl]methyl]thio]propionic acid . scbt.com

Under oxidative conditions, the sulfur atoms in the famotidine molecule are susceptible to oxidation.

Oxidation with H₂O₂ : The reaction with hydrogen peroxide primarily yields famotidine sulfoxide . google.comsimsonpharma.com

Oxidation with Potassium Caroate : Kinetic studies using potassium caroate as the oxidizing agent show a stepwise oxidation. The reaction first produces Famotidine S-oxide almost immediately, which is then further oxidized to Famotidine Sulfone . The formation of the sulfone is favored at a pH of 7.0-8.4 and is quantitative within 30 minutes.

The formation of these degradation products highlights the chemical lability of the sulfamoyl, amide, and thioether functional groups within the famotidine structure.

Prediction of Transformation Rates and Environmental Fate (relevant to impurity precursors)

The kinetic data gathered from stress studies are vital for predicting the transformation rates of famotidine and the subsequent formation of its impurities. The pseudo-first-order kinetics observed in photolysis and the second-order kinetics in Fenton processes allow for the modeling of famotidine's persistence under various environmental conditions. nih.gov

For instance, the determined half-life of 43 days at pH 6.9 and 25°C suggests that famotidine can be considered a persistent contaminant in certain aqueous environments. nih.gov The rapid degradation under specific conditions, such as in the presence of Fenton's reagent or under UV light at a basic pH, indicates that its environmental fate is highly dependent on local conditions like sunlight exposure, pH, and the presence of reactive species. nih.gov This information is crucial for assessing the potential for impurity generation not only during manufacturing and storage but also post-administration and release into the environment. Software tools may also be employed to predict potential degradation products, which can then be verified against experimental findings. anantlabs.com

Future Research Directions and Emerging Methodologies

Development of Hyphenated Techniques for Enhanced Impurity Characterization

The identification and characterization of pharmaceutical impurities at trace levels demand analytical techniques that offer both high separation power and definitive structural elucidation. researchgate.netijfmr.com Hyphenated techniques, which couple a separation method with a spectroscopic method, are at the forefront of this endeavor. nih.govajpaonline.com Future research will likely concentrate on refining and expanding the application of these powerful tools for the analysis of Famotidine (B1672045) Related Compound A Hydrochloride.

The combination of liquid chromatography with mass spectrometry (LC-MS) and nuclear magnetic resonance (NMR) spectroscopy represents a particularly powerful synergy. researchgate.netijfmr.com While LC-MS is adept at detecting and quantifying trace impurities, LC-NMR provides detailed structural information, enabling unambiguous identification. ijfmr.comnih.gov The development of more sensitive NMR probes and advanced solvent suppression techniques will further enhance the utility of LC-NMR for characterizing famotidine impurities that might otherwise go unnoticed. nih.gov

Gas chromatography-mass spectrometry (GC-MS) and gas chromatography-infrared spectroscopy (GC-IR) also hold potential, particularly for volatile or semi-volatile impurities that may arise from specific synthetic routes or degradation pathways. researchgate.net The integration of these varied hyphenated methods into a comprehensive analytical workflow will provide a more holistic understanding of the impurity profile of famotidine.

| Technique | Principle | Application in Famotidine Impurity Profiling | Future Developments |

|---|---|---|---|

| Liquid Chromatography-Mass Spectrometry (LC-MS) | Combines the separation capabilities of HPLC with the mass analysis capabilities of MS for sensitive detection and identification. researchgate.netnih.gov | Detecting and quantifying known and unknown impurities, including Famotidine Related Compound A Hydrochloride, at very low concentrations. researchgate.netijfmr.com | Higher resolution mass analyzers, improved ionization sources, and multi-dimensional chromatography for complex sample analysis. |

| Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR) | Couples HPLC separation with NMR spectroscopy for direct structural elucidation of separated compounds. ijfmr.comnih.gov | Unambiguous identification of impurity structures without the need for isolation, providing detailed information on isomerism. nih.govepa.gov | Cryogenically cooled probes for increased sensitivity, development of high-field magnets, and advanced pulse sequences for complex molecules. nih.gov |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Separates volatile compounds using GC, which are then identified by MS. researchgate.net | Analysis of potential volatile impurities from starting materials or side reactions in the famotidine synthesis process. | Two-dimensional GC (GCxGC) for enhanced separation of complex volatile samples. |

Advanced Computational Chemistry for Predicting Impurity Reactivity and Formation

Green Analytical Chemistry Approaches for Impurity Profiling

The pharmaceutical industry is increasingly embracing the principles of Green Analytical Chemistry (GAC) to minimize its environmental impact. nrigroupindia.comekb.eg This philosophy focuses on developing analytical methods that reduce or eliminate the use of hazardous substances, decrease waste generation, and lower energy consumption without compromising analytical performance. ijirt.orgijnrd.org

For the impurity profiling of famotidine, future research will emphasize the development of eco-friendly high-performance liquid chromatography (HPLC) methods. ekb.eg This includes replacing toxic organic solvents like acetonitrile (B52724) and methanol (B129727) with greener alternatives such as ethanol, supercritical fluids (like CO2 in Supercritical Fluid Chromatography - SFC), or ionic liquids. ijirt.org Miniaturization of analytical techniques, such as the use of microextraction methods, also aligns with GAC principles by reducing solvent and sample consumption. ijnrd.org The adoption of these green approaches not only contributes to environmental sustainability but can also enhance laboratory safety and reduce operational costs. nrigroupindia.comresearchgate.net

| Strategy | Description | Application to Famotidine Analysis |

|---|---|---|

| Eco-Friendly Solvents | Replacing hazardous organic solvents with safer, renewable alternatives. ijirt.org | Developing HPLC methods using solvents like water, ethanol, or supercritical CO2 for the separation of famotidine and its impurities. ijirt.org |

| Waste Reduction | Minimizing the volume of waste generated during analysis through method optimization and miniaturization. ijirt.orgijnrd.org | Using shorter columns, smaller particle sizes, and faster flow rates in UPLC to reduce solvent consumption per analysis. |

| Energy Efficiency | Designing analytical processes that consume less energy. researchgate.net | Employing analytical instruments with lower power consumption and optimizing methods to reduce run times. |

Real-World Application and Further Validation in Diverse Pharmaceutical Samples

The ultimate test of any new analytical methodology is its successful application and validation in diverse, real-world pharmaceutical samples. While methods may perform well with pure reference standards, their robustness must be proven with actual drug products, which contain a complex matrix of excipients. epa.gov

Future research must focus on rigorously validating emerging techniques for the analysis of this compound in various famotidine formulations, such as tablets and powders for oral suspension. epa.gov This includes assessing method specificity, accuracy, precision, linearity, and robustness in the presence of different excipients. Forced degradation studies, where the drug product is subjected to stress conditions like acid, base, oxidation, heat, and light, are crucial to ensure that the analytical method is stability-indicating and can effectively separate the active pharmaceutical ingredient from all potential degradation products. tandfonline.comresearchgate.net

Research on Novel Polymorphic Forms or Cocrystals of Famotidine and their Impurity Profiles

The solid-state properties of an active pharmaceutical ingredient (API) can significantly influence its stability and impurity profile. Famotidine is known to exist in different polymorphic forms (A and B), which can exhibit different physical and chemical properties. nih.govnih.govresearchgate.net The manufacturing process and storage conditions can potentially induce polymorphic transformations, which may, in turn, affect the rate and pathway of impurity formation. nih.gov

Future research should investigate the impurity profiles associated with different polymorphic forms of famotidine. It is essential to determine whether specific polymorphs are more prone to the formation of this compound or other degradation products. researchgate.net

Furthermore, the development of novel cocrystals of famotidine is an emerging area of research aimed at improving the drug's physicochemical properties, such as solubility and stability. tezu.ernet.in A study on cocrystals of famotidine with xanthine (B1682287) derivatives has shown enhanced stability in acidic conditions. tezu.ernet.in It is crucial that the impurity profiles of these new cocrystal forms are thoroughly characterized. This includes assessing whether the cocrystallization process itself introduces new impurities or alters the degradation pathways of famotidine, thereby impacting the formation of Compound A.

Q & A

Q. What analytical methods are recommended for quantifying Famotidine Related Compound A Hydrochloride in pharmaceutical formulations?

A reverse-phase high-performance liquid chromatography (RP-HPLC) method is widely used. Key parameters include:

- Mobile phase composition : Optimized mixtures of aqueous buffers (e.g., phosphate) and organic solvents (e.g., acetonitrile) to achieve baseline separation .

- Detection wavelength : Typically 210–254 nm, depending on UV absorbance characteristics .

- System suitability : Resolution ≥2.0 between Famotidine and its related compounds, tailing factor ≤2.0, and %RSD ≤2.0% for peak areas .

- Validation : Includes linearity (R² ≥0.999), precision (%RSD <2%), and robustness testing (variations in flow rate, temperature, and mobile phase pH) .

Q. How is the structural identity of this compound confirmed?

Advanced spectroscopic techniques are employed:

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm molecular structure and functional groups .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) for exact mass determination and fragmentation pattern analysis .

- Infrared (IR) Spectroscopy : To identify characteristic absorption bands (e.g., amine or carbonyl groups) .

Cross-referencing with USP reference standards ensures accuracy .

Q. What stability-indicating assays are suitable for detecting degradation products of Famotidine?

Forced degradation studies under acidic, alkaline, oxidative, and thermal stress conditions are critical. Stability-indicating methods include:

- Gradient RP-HPLC : Separates degradation products from the parent compound .

- Validation parameters : Specificity (no co-elution), recovery (98–102%), and detection limits (≤0.1% for impurities) .

Example: A study using 0.1N HCl at 80°C for 24 hours revealed two major degradation products, quantified via peak area normalization .

Advanced Research Questions

Q. How can conflicting data on impurity profiles of this compound be resolved?

Discrepancies often arise from differences in synthesis pathways or storage conditions. Mitigation strategies include:

- Comparative studies : Analyze batches from multiple sources using standardized USP methods .

- Degradation kinetics modeling : Assess impurity formation under controlled stress conditions (e.g., Arrhenius equation for thermal degradation) .

- Cross-laboratory validation : Collaborative studies to harmonize analytical protocols .

Q. What strategies optimize the synthesis of this compound with minimal byproducts?

Key synthesis considerations:

- Reagent purity : Use high-grade starting materials to reduce side reactions .

- Reaction monitoring : In-process controls (IPC) via thin-layer chromatography (TLC) or inline HPLC to track intermediate formation .

- Crystallization conditions : Adjust solvent polarity and temperature to enhance yield and purity (>99.5%) .

Q. How are computational tools applied to predict the toxicity of Famotidine-related impurities?

- QSAR models : Predict toxicity endpoints (e.g., mutagenicity) using structural descriptors and databases like ToxCast .

- Molecular docking : Simulate interactions with biological targets (e.g., hERG channels for cardiac toxicity assessment) .

- In vitro assays : Validate predictions using Ames tests or cytotoxicity assays .

Q. What challenges arise in developing a single HPLC method for simultaneous quantification of Famotidine and its related compounds in combination therapies?

Challenges include resolving overlapping peaks and maintaining sensitivity. Solutions involve:

- Column selection : Use C18 columns with sub-2µm particles for high resolution .

- Gradient elution : Optimize time segments to separate Famotidine, Related Compound A, and co-formulated drugs (e.g., amoxicillin) .

- Detection settings : Dual-wavelength detection or diode-array detectors (DAD) to enhance specificity .

Methodological Considerations

Q. How to design a forced degradation study for this compound?

- Conditions :

- Acid/Base hydrolysis: 0.1–1.0N HCl/NaOH at 40–80°C for 24–72 hours.

- Oxidative stress: 3–30% H₂O₂ at room temperature.

- Photolysis: Exposure to UV light (ICH Q1B guidelines) .

- Endpoint analysis : Monitor degradation via HPLC-MS to identify major impurities and establish degradation pathways .

Q. What statistical approaches are used to validate analytical methods for Famotidine-related impurities?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.